molecular formula C13H16N2O5S B5244278 methyl N-[(4-nitrophenyl)carbonyl]methioninate

methyl N-[(4-nitrophenyl)carbonyl]methioninate

Cat. No.: B5244278
M. Wt: 312.34 g/mol
InChI Key: JVHCJGKDVFLBER-UHFFFAOYSA-N
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Description

Methyl N-[(4-nitrophenyl)carbonyl]methioninate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a carbonyl group, which is further linked to a methionine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-nitrophenyl)carbonyl]methioninate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with methionine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at temperatures ranging from 10 to 40°C with constant stirring for 1 to 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-nitrophenyl)carbonyl]methioninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4), hydrazine (N2H4)

    Substitution: Triethylamine (TEA), tetrahydrofuran (THF)

Major Products Formed

    Reduction: 4-aminophenyl derivatives

    Substitution: Various carbamate derivatives depending on the nucleophile used

Scientific Research Applications

Methyl N-[(4-nitrophenyl)carbonyl]methioninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(4-nitrophenyl)carbonyl]methioninate involves its interaction with biological molecules through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(4-nitrophenyl)carbonyl]methioninate is unique due to the presence of the methionine moiety, which imparts specific biological properties and potential applications in medicine and biology. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

methyl 4-methylsulfanyl-2-[(4-nitrobenzoyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-20-13(17)11(7-8-21-2)14-12(16)9-3-5-10(6-4-9)15(18)19/h3-6,11H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCJGKDVFLBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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